molecular formula C24H25N3O2S B2512262 N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898424-40-3

N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2512262
CAS RN: 898424-40-3
M. Wt: 419.54
InChI Key: WPPSFKLMESFDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as EI-OXA, and it belongs to the class of oxalamides.

Scientific Research Applications

Synthesis and Characterization

N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide and its derivatives are involved in the synthesis of various compounds. The synthesis processes are often designed to optimize yields and functional properties. For instance, a novel one-pot synthetic approach was developed to synthesize N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the operational simplicity and high yield of the method. This approach provides a new formula for both anthranilic acid derivatives and oxalamides, highlighting the importance of these compounds in chemical synthesis (Mamedov et al., 2016).

Molecular Interactions and Activities

The chemical structure of N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide facilitates interactions and activities at a molecular level. In one study, ethyl 2-[2-substituted-4-(thiophenyl)thiazolyl] acetates and related compounds were synthesized and screened for anti-inflammatory, analgesic, and antioxidant activities. The study revealed that certain compounds demonstrated promising activities, comparable to standard drugs like indomethacin and aspirin. Additionally, molecular docking studies were performed to predict the binding modes on cyclooxygenase enzymes, indicating a correlation between the anti-inflammatory activity and the binding modes of the compounds (Attimarad et al., 2017).

Application in Multinuclear Complexes

The compound's derivatives play a crucial role in the formation of multinuclear complexes. Treatment of certain oxalamide derivatives with ethyl oxalyl chloride resulted in the formation of binuclear and trinuclear complexes. These complexes were subjected to single-crystal X-ray diffraction studies and direct current susceptibility measurements to study their solid-state structures and magnetic behavior. The studies highlighted the exceptionally large antiferromagnetic exchange interactions and the variable magnetic exchange interactions of these complexes (Weheabby et al., 2018).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-2-17-8-3-5-10-19(17)26-24(29)23(28)25-16-21(22-12-7-15-30-22)27-14-13-18-9-4-6-11-20(18)27/h3-12,15,21H,2,13-14,16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPSFKLMESFDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

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